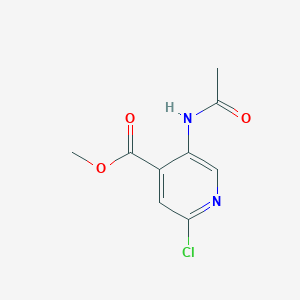

Methyl 5-acetamido-2-chloroisonicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-acetamido-2-chloroisonicotinate: is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol It is a derivative of isonicotinic acid and features an acetamido group at the 5-position and a chlorine atom at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-chloroisonicotinate typically involves the acylation of 5-amino-2-chloroisonicotinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst for the esterification step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acylation and esterification, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-acetamido-2-chloroisonicotinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the acetamido group.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic substitution: Products include substituted isonicotinates.

Hydrolysis: Yields 5-acetamido-2-chloroisonicotinic acid.

Oxidation: Produces N-oxides.

Reduction: Results in the removal of the acetamido group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 5-acetamido-2-chloroisonicotinate is an isonicotinic acid derivative, characterized by its acetamido and chloro substituents. Its chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic organic chemistry.

Medicinal Chemistry Applications

1. Anticancer Activity

MACI has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the activity of histone methyltransferases, specifically EZH2, which is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL) and other malignancies associated with aberrant H3-K27 methylation . By inhibiting EZH2, MACI may restore normal gene expression patterns in cancer cells, offering a therapeutic avenue for treatment.

2. Antimicrobial Properties

Research indicates that MACI exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .

3. Neurological Applications

There is emerging evidence that MACI may have neuroprotective effects. Its derivatives are being studied for their ability to modulate neurotransmitter systems and potentially treat neurodegenerative diseases. This area of research is still in early stages but shows promise for future therapeutic developments .

Synthetic Applications

1. Intermediate in Organic Synthesis

MACI serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in pharmaceutical chemistry .

2. Development of Novel Drug Candidates

The compound's unique structure enables the synthesis of novel drug candidates targeting specific biological pathways. For example, modifications to the MACI structure have led to the development of derivatives with enhanced potency against specific cancer types or improved selectivity for certain biological targets .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 5-acetamido-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-amino-2-chloroisonicotinate

- Methyl 5-nitro-2-chloroisonicotinate

- Methyl 5-hydroxy-2-chloroisonicotinate

Comparison: Methyl 5-acetamido-2-chloroisonicotinate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to Methyl 5-amino-2-chloroisonicotinate, the acetamido derivative is more stable and less reactive. The nitro and hydroxy derivatives have different electronic properties, affecting their reactivity and interactions with biological targets .

Biologische Aktivität

Methyl 5-acetamido-2-chloroisonicotinate (MACI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MACI, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClN2O3 and features a pyridine ring substituted with an acetamido group and a chlorine atom. The compound's structure contributes to its interaction with biological targets, particularly in the context of antimicrobial and anticancer activities.

The biological activity of MACI can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that MACI exhibits antimicrobial properties against a range of bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death. The compound has shown moderate activity against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.

- Histone Methyltransferase Inhibition : Research indicates that MACI may inhibit histone methyltransferases, particularly EZH2, which is involved in the regulation of gene expression through histone modifications. This inhibition can lead to altered expression of genes associated with cancer progression, making MACI a candidate for anticancer therapy.

- Anti-inflammatory Effects : Some studies have suggested that MACI may possess anti-inflammatory properties, potentially through the modulation of signaling pathways involved in inflammation.

Table 1: Biological Activity Summary of this compound

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isonicotinate derivatives, MACI was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than many conventional antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that MACI could inhibit cell proliferation in HeLa cells (cervical cancer) by inducing apoptosis. The mechanism was linked to the inhibition of EZH2, leading to decreased levels of trimethylated H3-K27, a marker associated with gene silencing in cancers. This finding suggests that MACI may serve as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

methyl 5-acetamido-2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5(13)12-7-4-11-8(10)3-6(7)9(14)15-2/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXHQWDEGXLXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.